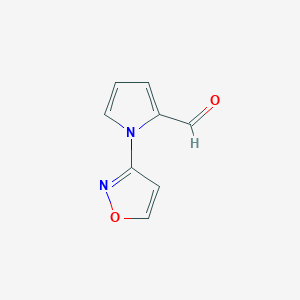

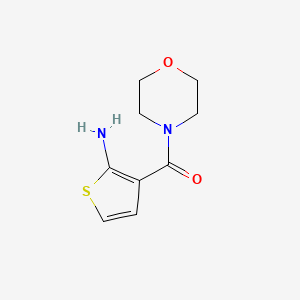

3-(吗啉-4-基羰基)噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs with the compound . For instance, morpholine derivatives are mentioned as having significant biological activities, such as being potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cellular functions related to growth and metabolism . Additionally, the synthesis of related compounds, such as enantiopure Fmoc-protected morpholine-3-carboxylic acid, is reported, which indicates the interest in morpholine derivatives in the field of peptidomimetic chemistry .

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in the papers. For example, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process including reductive amination and intramolecular acetalization . Although the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is discussed in the context of their crystal structures. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione is analyzed, revealing a methylene bridge and specific dihedral angles between the benzothiazole and morpholine planes . This information is valuable for understanding the conformational preferences of morpholine derivatives, which could be extrapolated to the structure of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. However, the antibacterial activity of a structurally related compound containing a thiophene moiety is reported, suggesting that the thienyl group can contribute to the biological activity of such compounds . This implies that 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine are not directly reported in the papers. Nonetheless, the papers do discuss the properties of structurally related compounds. For example, the crystal structure of a thiophene-containing compound is stabilized by non-covalent interactions, which could be indicative of the solid-state properties of similar compounds . Additionally, the weak hydrogen bonding interactions in a benzothiazole derivative suggest that similar morpholine derivatives might exhibit such interactions .

科学研究应用

化学合成和性质

- 合成方法和中间体:开发了一种快速且绿色的合成方法来合成 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物,这些衍生物是抑制肿瘤坏死因子 alpha 和一氧化氮的重要中间体。该方法涉及缩合反应、氯化和亲核取代,经过三步共得到 43% 的收率 (Lei 等,2017)。

- 结构分析和光谱分析:相关化合物 3-(吗啉-4-基甲基)-1,3-苯并噻唑-2-硫酮的结构和光谱分析揭示了构象细节和氢键相互作用,表明除了 C–H···π 和 π···π 相互作用之外,分子结构的稳定性还通过弱 C–H···S 氢键来实现 (Franklin 等,2011)。

生物医学研究

- 抗增殖剂:与 3-(吗啉-4-基羰基)噻吩-2-胺在结构上相关的噻吩并[2,3-b]吡啶已被确立为有效的抗增殖剂。改善其水溶性以用于临床应用的策略涉及将吗啉部分系链到分子支架上,表明吗啉衍生物在增强药物特性方面具有相关性 (Zafar 等,2018)。

- 癌症治疗中的抑制剂:发现 4-吗啉-4-基吡啶衍生物是一种新型的 p110alpha 抑制剂,在包括多药耐药细胞在内的各种细胞系中具有显着的抗增殖活性,并且对模型中的人宫颈肿瘤异种移植物有效。这说明了吗啉衍生物在癌症治疗中的潜力 (Hayakawa 等,2007)。

- 抗肿瘤筛选:3-(吗啉-4-基)-2-硫代亚甲基-1,3-噻唑烷-4-酮及其衍生物对大多数恶性肿瘤细胞,尤其是肾癌细胞系表现出中等的活性,表明在抗肿瘤治疗中具有潜在的应用 (Horishny 等,2020)。

未来方向

属性

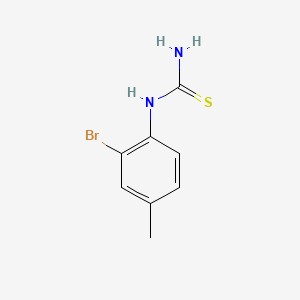

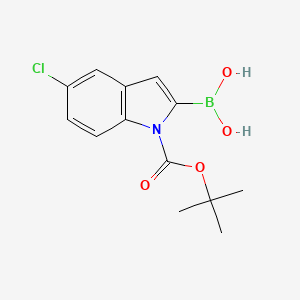

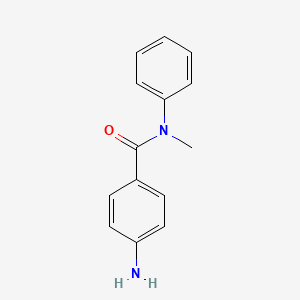

IUPAC Name |

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQBGKDIWBKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403592 |

Source

|

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590357-48-5 |

Source

|

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。